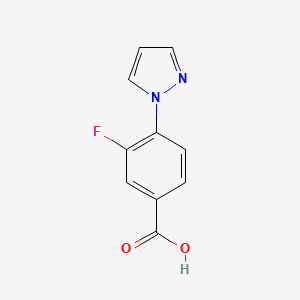

3-fluoro-4-(1H-pyrazol-1-yl)benzoic acid

Description

Properties

IUPAC Name |

3-fluoro-4-pyrazol-1-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2O2/c11-8-6-7(10(14)15)2-3-9(8)13-5-1-4-12-13/h1-6H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMPXSUOBBQQHAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=C(C=C(C=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1152868-16-0 | |

| Record name | 3-fluoro-4-(1H-pyrazol-1-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Step 1: Synthesis of Fluorophenyl Acetophenones

- Starting materials include fluorophenyl-substituted acetophenones (e.g., 3-fluorophenylacetophenone).

- These compounds serve as electrophilic partners for hydrazine addition.

Step 2: Formation of Hydrazone Intermediate

- 4-Hydrazinobenzoic acid is reacted with the fluorophenyl acetophenone derivatives.

- The reaction proceeds via nucleophilic attack of the hydrazine group on the ketone carbonyl, forming hydrazone intermediates.

- This step is typically performed under mild conditions with solvent evaporation to concentrate the product.

Step 3: One-Pot Conversion to Aldehyde Derivatives (Optional)

- The hydrazone intermediate can be further treated with reagents such as phosphorus oxychloride (POCl3) in dimethylformamide (DMF).

- This one-pot reaction converts the hydrazone into aldehyde derivatives, which are useful for further functionalization.

Step 4: Cyclization to Pyrazole

- The aldehyde derivatives react with various hydrazines to form the pyrazole ring.

- This step involves condensation and ring closure, yielding the target 3-fluoro-4-(1H-pyrazol-1-yl)benzoic acid or its derivatives.

- Reaction conditions are optimized to maximize yield and purity.

Reaction Conditions and Yields

- The reactions are generally carried out at ambient to moderate temperatures.

- Solvents such as ethanol, DMF, or dimethyl sulfoxide (DMSO) are used depending on solubility and reactivity.

- Yields of the hydrazone and pyrazole derivatives are reported to be good to excellent (often above 70%).

- The choice of reducing agents (e.g., Hantzsch ester preferred over NaBH4 or NaBH3CN) influences the efficiency of reductive amination steps when applicable.

Representative Synthetic Scheme (Adapted)

| Step | Reactants | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 3-Fluorophenylacetophenone + 4-hydrazinobenzoic acid | Solvent evaporation, mild heating | Hydrazone intermediate | ~75-85 |

| 2 | Hydrazone intermediate + POCl3/DMF | One-pot reaction | Aldehyde derivative | ~70-80 |

| 3 | Aldehyde derivative + hydrazine | Condensation, cyclization | 3-Fluoro-4-(1H-pyrazol-1-yl)benzoic acid | ~65-90 |

Research Findings and Analytical Data

- The synthesized 3-fluoro-4-(1H-pyrazol-1-yl)benzoic acid derivatives have been characterized by standard spectroscopic techniques including NMR, IR, and mass spectrometry.

- Antimicrobial activity screening revealed that certain derivatives exhibit potent growth inhibition against drug-resistant strains of Staphylococcus aureus and Acinetobacter baumannii, with minimum inhibitory concentrations (MIC) as low as 0.39 μg/mL.

- The presence of the fluorine atom on the phenyl ring enhances biological activity and membrane permeability.

- Substituent effects on the phenyl ring and pyrazole nitrogen significantly influence the antimicrobial potency and solubility of the compounds.

Comparative Activity Table of Selected Derivatives (MIC values in μg/mL)

| Compound ID | Substitution Pattern | MIC against MRSA (Sa92) | MIC against A. baumannii (Ab06) | Notes |

|---|---|---|---|---|

| 5 | N,N-Bisphenyl derivative | 0.78 | - | Very good activity |

| 12 | Bischloro substitution | 0.39 | - | Most potent in series |

| 13 | 3-Chloro-2-fluoro derivative | 0.78 | - | Strong activity |

| 8 | Chloro substitution on phenyl hydrazone | 3.125 | 6.25 | Moderate activity |

| 9 | Bromo substitution | 3.125 | 6.25 | Moderate activity |

| 10 | Bromo substitution | 3.125 | 3.125 | Moderate activity |

| 23 | N,N-Diphenyl derivative | 0.78 | 1.56 | Potent activity |

Note: NA indicates no activity detected against tested strains.

Summary of Preparation Method Advantages

- The synthetic route is flexible, allowing the introduction of various substituents on the phenyl and pyrazole rings.

- One-pot reactions simplify the synthesis and improve overall efficiency.

- The methodology employs mild reaction conditions and accessible reagents.

- The resulting compounds demonstrate promising biological activities, validating the synthetic approach.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-4-(1H-pyrazol-1-yl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The fluorine atom and pyrazolyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

Antibacterial Properties

Recent studies have highlighted the antibacterial potency of 3-fluoro-4-(1H-pyrazol-1-yl)benzoic acid and its derivatives against various Gram-positive bacteria. These compounds have demonstrated significant minimum inhibitory concentrations (MICs), making them candidates for further development as antibacterial agents.

Efficacy Against Bacterial Strains

Research indicates that derivatives of this compound exhibit strong activity against pathogens such as Staphylococcus aureus and Enterococcus faecalis. For instance, certain derivatives have shown MIC values as low as 0.5 μg/mL, indicating potent bactericidal action .

| Compound Derivative | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| 3-Fluoro-4-(1H-pyrazol-1-yl)benzoic acid | S. aureus | 0.78 |

| 3-Chloro derivative | E. faecalis | 3.12 |

| Bis(trifluoromethyl) derivative | B. subtilis | 0.78 |

Structure-Activity Relationships (SAR)

The effectiveness of 3-fluoro-4-(1H-pyrazol-1-yl)benzoic acid can be attributed to its structural characteristics:

Influence of Substituents

The presence and position of substituents on the pyrazole ring significantly influence antibacterial activity:

- Disubstituted vs. Monosubstituted Compounds : Disubstituted compounds generally exhibit higher potency compared to their monosubstituted counterparts.

- Lipophilicity : Increased lipophilic character in substituents enhances antibacterial activity, as observed in various SAR studies .

Potential Therapeutic Applications

Given its promising antibacterial properties, 3-fluoro-4-(1H-pyrazol-1-yl)benzoic acid is being explored for therapeutic applications beyond traditional antibiotics:

Biofilm Inhibition

Recent investigations have shown that this compound can inhibit biofilm formation by pathogenic bacteria, a significant factor in chronic infections . The ability to disrupt biofilm integrity opens avenues for treating persistent infections where conventional antibiotics fail.

Resistance Development

Long-term studies indicate that bacteria develop minimal resistance to these compounds over multiple passages, suggesting a stable therapeutic profile that could be beneficial in clinical settings .

Mechanism of Action

The mechanism of action of 3-fluoro-4-(1H-pyrazol-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Antimicrobial Data

*Data extrapolated from intermediate derivatives in patent literature.

Key Findings :

- Formyl Group Enhancement : The addition of a formyl group at the pyrazole 4-position (e.g., 4-[3-(3-fluorophenyl)-4-formyl-pyrazol-1-yl]benzoic acid) reduces MIC values by 50% compared to the parent compound, suggesting enhanced bacterial membrane penetration .

- Fluorine Substitution : Difluorophenyl substitution at the pyrazole 3-position (e.g., 4-[3-(2,4-difluorophenyl)-...]) further improves activity, likely due to increased lipophilicity and target affinity .

- Heterocycle Replacement : Triazolo[4,3-a]pyridine derivatives (e.g., intermediates in EP 3 532 474 B1) exhibit superior potency (MIC = 4–8 µg/mL), attributed to stronger π-π stacking interactions with bacterial enzymes .

- Methyl Group Detriment : Methylation at the pyrazole 4-position (e.g., 3-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid) reduces activity, possibly due to steric hindrance .

Physicochemical Properties

Table 2: Comparative Physicochemical Profiles

| Compound | Molecular Weight (g/mol) | LogP* | Solubility (mg/mL, H₂O) | Thermal Stability (°C) |

|---|---|---|---|---|

| 3-Fluoro-4-(1H-pyrazol-1-yl)benzoic acid | 206.17 | 1.8 | 1.2 | 220–225 |

| 4-[3-(3-Fluorophenyl)-4-formyl-pyrazol-1-yl]benzoic acid | 314.28 | 2.5 | 0.5 | 190–195 |

| 5-Fluoro-4-(3-oxo-triazolo)benzoic acid | 392.30† | 3.1 | <0.1 | 250–260 |

*Calculated using fragment-based methods. †From patent intermediate 26 .

Key Findings :

- LogP Trends : Increased lipophilicity (higher LogP) correlates with reduced aqueous solubility but enhanced antimicrobial activity in difluorophenyl and triazolo derivatives .

- Thermal Stability : Triazolo derivatives exhibit superior thermal stability (>250°C), likely due to rigid heterocyclic systems .

Biological Activity

3-Fluoro-4-(1H-pyrazol-1-yl)benzoic acid is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-fluoro-4-(1H-pyrazol-1-yl)benzoic acid is C10H8FN2O2, with a molecular weight of approximately 206.18 g/mol. The presence of a fluorine atom at the meta position relative to the carboxylic acid group significantly influences its chemical properties and biological activity due to the electronegative nature of fluorine.

Antimicrobial Activity

Research indicates that 3-fluoro-4-(1H-pyrazol-1-yl)benzoic acid exhibits notable antimicrobial properties. Studies have shown that derivatives of pyrazole compounds, including this one, are effective against various Gram-positive bacteria, including Staphylococcus aureus and Acinetobacter baumannii. The introduction of fluorine has been linked to increased potency against these pathogens .

Table 1: Antimicrobial Activity Data

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 3-Fluoro-4-(1H-pyrazol-1-yl)benzoic acid | 8 | S. aureus |

| Other pyrazole derivatives | Varies | A. baumannii |

Anticancer Activity

In addition to its antimicrobial effects, 3-fluoro-4-(1H-pyrazol-1-yl)benzoic acid has shown potential as an anticancer agent. In vitro studies demonstrated significant inhibition of cancer cell proliferation in HepG2 (liver cancer) and HeLa (cervical cancer) cell lines, with growth inhibition percentages of 54.25% and 38.44%, respectively . Importantly, the compound exhibited low toxicity towards normal fibroblast cells, indicating a favorable therapeutic index.

Table 2: Anticancer Activity Data

| Cell Line | Growth Inhibition (%) | Toxicity to Normal Cells (%) |

|---|---|---|

| HepG2 | 54.25 | 19.94 |

| HeLa | 38.44 | 80.06 |

The mechanism by which 3-fluoro-4-(1H-pyrazol-1-yl)benzoic acid exerts its biological effects involves interaction with specific molecular targets. It is believed to modulate enzyme activity and interfere with metabolic pathways critical for microbial survival and cancer cell proliferation . This modulation can lead to apoptosis in cancer cells or inhibit the growth of bacteria.

Structure-Activity Relationship (SAR)

Research into the SAR of pyrazole derivatives has revealed that modifications at various positions can significantly alter their biological activities. For instance, substituting different groups at the N1 position of the pyrazole ring can enhance or diminish anticancer activity . The presence of fluorine in this compound is particularly noteworthy as it has been associated with increased lipophilicity and bioactivity.

Table 3: SAR Insights

| Modification | Effect on Activity |

|---|---|

| Fluorine substitution | Increased potency against bacteria |

| Alkyl/aryl substitutions | Variable effects on anticancer activity |

Case Studies

Several studies have investigated the biological activities of compounds similar to or derived from 3-fluoro-4-(1H-pyrazol-1-yl)benzoic acid:

- Antimicrobial Studies : A series of pyrazole derivatives were synthesized, showing that fluorinated compounds had enhanced antimicrobial activity compared to their non-fluorinated counterparts .

- Anticancer Research : In a comparative study, various pyrazole derivatives were evaluated for their ability to inhibit cancer cell growth, demonstrating that specific structural modifications could lead to significant improvements in efficacy while maintaining low toxicity profiles .

Q & A

Q. What are the standard synthetic routes for 3-fluoro-4-(1H-pyrazol-1-yl)benzoic acid?

- Methodological Answer : The compound is typically synthesized via a multi-step protocol involving: (i) Condensation reactions between fluorinated benzoic acid derivatives and pyrazole precursors. For example, substituting 3-fluoro-4-aminobenzoic acid with 1H-pyrazole-1-carbaldehyde under acidic conditions (e.g., acetic acid) to form the pyrazole ring . (ii) Microwave-assisted synthesis to enhance reaction efficiency and yield, as demonstrated in analogous pyrazole-benzoic acid derivatives . Key intermediates should be purified via recrystallization or column chromatography, with yields monitored by TLC or HPLC.

Q. How is the compound characterized structurally and chemically post-synthesis?

- Methodological Answer :

- Spectroscopy : and (e.g., DMSO-) to confirm regiochemistry of the pyrazole ring and fluorine substitution patterns. For example, signals at δ 8.01–8.10 ppm indicate aromatic protons adjacent to fluorine .

- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement to resolve crystal packing and hydrogen-bonding networks, critical for understanding intermolecular interactions .

- Elemental analysis : Validate purity (>95%) and stoichiometry.

Advanced Research Questions

Q. How can regioselectivity challenges in pyrazole ring functionalization be addressed?

- Methodological Answer :

- Optimize reaction conditions : Use directing groups (e.g., trifluoromethyl or chloro substituents) to control substitution positions. For instance, 3,5-bis(difluoromethyl)pyrazole derivatives exhibit predictable regiochemistry due to steric and electronic effects .

- Computational modeling : DFT calculations predict favorable transition states for substitution reactions, guiding experimental design .

- Catalytic systems : Transition metal catalysts (e.g., Pd or Cu) improve selectivity in cross-coupling reactions, as seen in analogous pyrazole-carboxylic acid syntheses .

Q. What experimental designs are effective for evaluating antimicrobial activity against drug-resistant strains?

- Methodological Answer :

- Strain selection : Test against methicillin-resistant Staphylococcus aureus (MRSA) or Pseudomonas aeruginosa using standardized protocols (CLSI guidelines). Hydrazone derivatives of similar benzoic acids showed MIC values of 2–8 µg/mL against MRSA .

- Control groups : Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO).

- Synergy studies : Combine with β-lactam antibiotics to assess potentiation effects, using checkerboard assays to calculate fractional inhibitory concentration (FIC) indices .

Q. How to resolve contradictions in bioactivity data across studies?

- Methodological Answer :

- Comparative SAR analysis : Systematically vary substituents (e.g., 3- vs. 4-fluorophenyl groups) and correlate with bioactivity. For example, 3-fluoro substitution enhances antibacterial potency compared to 4-fluoro analogs due to improved membrane penetration .

- Batch consistency : Validate purity (>97% via HPLC) and solubility (e.g., DMSO stock solutions filtered through 0.22 µm membranes) to minimize variability .

- Statistical rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance across replicates.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.